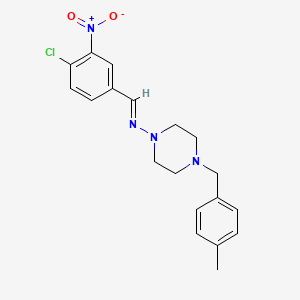
N-(4-chloro-3-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a useful research compound. Its molecular formula is C19H21ClN4O2 and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1353036 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chloro-3-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, a compound featuring a nitro group and a piperazine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H21ClN4O2
- Molecular Weight : 372.85 g/mol
The presence of the nitro group is significant for its biological activity, often contributing to various pharmacological effects.
The biological activity of nitro compounds like this compound is primarily attributed to their ability to undergo redox reactions within biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects on pathogens and tumor cells.
Key Mechanisms:
- Antimicrobial Activity : Nitro compounds have shown efficacy against various bacterial strains through mechanisms that disrupt cellular function and integrity.
- Anticancer Properties : Research indicates that nitro derivatives can induce apoptosis in cancer cells by interfering with critical signaling pathways.
- Antiangiogenic Effects : Certain studies suggest that nitro compounds may inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Antimicrobial Activity
Nitro compounds are known for their broad-spectrum antimicrobial properties. For instance, studies have demonstrated that similar nitrobenzene derivatives exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the generation of reactive oxygen species (ROS) that damage bacterial DNA and proteins.
Anticancer Activity
Nitro compounds have been explored for their anticancer potential. A study highlighted the ability of a related nitro compound to inhibit tubulin polymerization, thereby preventing cancer cell proliferation . The compound's ability to induce apoptosis through mitochondrial pathways has also been documented.
Antiangiogenic Activity
Recent investigations into the antiangiogenic properties of nitro compounds reveal promising results. For example, a study involving a nitrobenzoate-derived compound demonstrated its ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways . This suggests potential applications in treating diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Mechanism
A recent study investigated the effects of this compound on human cancer cell lines. The findings revealed that treatment led to a significant reduction in cell viability (up to 70% at 50 µM concentration) and induced apoptosis as confirmed by Annexin V staining assays .
Summary Table of Biological Activities
特性
IUPAC Name |
(E)-1-(4-chloro-3-nitrophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-6-7-18(20)19(12-17)24(25)26/h2-7,12-13H,8-11,14H2,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSVWPVMRLUHQD-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














